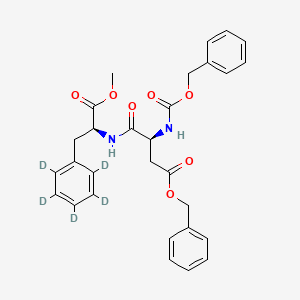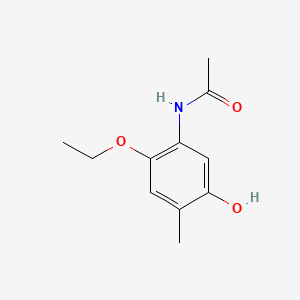
N-tert-Butoxycarbonyl Amoxapine-d8
Vue d'ensemble
Description
N-tert-Butoxycarbonyl Amoxapine-d8 is a deuterated derivative of N-tert-Butoxycarbonyl Amoxapine. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the behavior and metabolism of amoxapine and its derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl Amoxapine-d8 involves several steps:
Starting Material: The synthesis begins with the preparation of amoxapine, a tricyclic antidepressant.
Deuteration: The hydrogen atoms in the amoxapine molecule are replaced with deuterium. This can be achieved through various methods, such as catalytic exchange reactions using deuterium gas or deuterated solvents.
Protection: The amoxapine-d8 is then protected by introducing a tert-butoxycarbonyl (Boc) group. This is typically done using tert-butyl chloroformate in the presence of a base like triethylamine.
Purification: The final product, this compound, is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of amoxapine are synthesized and deuterated using efficient catalytic exchange methods.
Protection and Purification: The Boc protection and purification steps are scaled up using industrial equipment, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butoxycarbonyl Amoxapine-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of amoxapine.
Reduction: Formation of reduced derivatives of amoxapine.
Substitution: Formation of substituted amoxapine derivatives with different functional groups.
Applications De Recherche Scientifique
N-tert-Butoxycarbonyl Amoxapine-d8 has several scientific research applications:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of amoxapine in biological systems.
Drug Development: Helps in the development of new drugs by providing insights into the behavior of amoxapine derivatives.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify amoxapine and its metabolites.
Biological Research: Helps in understanding the biological pathways and mechanisms of action of amoxapine.
Mécanisme D'action
The mechanism of action of N-tert-Butoxycarbonyl Amoxapine-d8 is similar to that of amoxapine. It primarily acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain, thereby increasing their levels and improving mood. The Boc group provides stability to the molecule, allowing it to be used in various experimental conditions without degradation.
Comparaison Avec Des Composés Similaires
N-tert-Butoxycarbonyl Amoxapine-d8 can be compared with other deuterated and non-deuterated derivatives of amoxapine:
Amoxapine: The parent compound, used as an antidepressant.
Amoxapine-d8: A deuterated derivative without the Boc protection.
N-tert-Butoxycarbonyl Amoxapine: The non-deuterated version with Boc protection.
Uniqueness
This compound is unique due to its combination of deuteration and Boc protection, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies.
Similar Compounds
- Amoxapine
- Amoxapine-d8
- N-tert-Butoxycarbonyl Amoxapine
Propriétés
IUPAC Name |
tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3/i10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDBIDPRJPHCK-BGKXKQMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747245 | |
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)(~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-71-0 | |
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)(~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)





![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)







